molecular formula C20H33N3O2 B6017024 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide

1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide

Cat. No.: B6017024
M. Wt: 347.5 g/mol
InChI Key: UFUDDBASUFAQCA-UHFFFAOYSA-N
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Description

1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[45]decane-2-carbonyl]cyclopropane-1-carboxamide is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O2/c21-17(24)20(8-9-20)18(25)23-12-10-19(15-23)7-4-11-22(14-19)13-16-5-2-1-3-6-16/h16H,1-15H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUDDBASUFAQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC3(C2)CCN(C3)C(=O)C4(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone.

    Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a nucleophilic substitution reaction using a cyclohexylmethyl halide.

    Attachment of the Cyclopropane Group: The cyclopropane group can be added through a cyclopropanation reaction, often using a diazo compound as the cyclopropanating agent.

    Final Coupling: The final step involves coupling the spirocyclic intermediate with a suitable carboxamide precursor under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexylmethyl group or the cyclopropane ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, and appropriate solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.

    Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving spirocyclic compounds and their interactions with biomolecules.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

  • 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide
  • 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxylate
  • 1-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxylic acid

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, which can be leveraged in scientific research and industrial applications.

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